

physical and chemical properties of 1-Isopropyl-1H-benzoimidazole-2-thiol

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Compound of Interest

Compound Name: 1-Isopropyl-1H-benzoimidazole-2-thiol

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An In-depth Technical Guide to 1-Isopropyl-1H-benzoimidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **1-Isopropyl-1H-benzoimidazole-2-thiol**. Due to the limited availability of published experimental data for this specific compound, information from closely related benzimidazole derivatives and computational predictions is included to offer a thorough profile.

Chemical Identity and Physical Properties

1-Isopropyl-1H-benzoimidazole-2-thiol, a derivative of the versatile benzimidazole scaffold, is a subject of interest in medicinal chemistry. Its core structure is amenable to various modifications, influencing its physicochemical and biological characteristics.

Table 1: Physical and Chemical Properties of **1-Isopropyl-1H-benzoimidazole-2-thiol**

Property	Value	Source
IUPAC Name	1-isopropyl-1H-benzimidazole-2-thiol	P&S Chemicals
Alternate IUPAC Name	3-Propan-2-yl-1H-benzimidazole-2-thione[1]	P&S Chemicals
CAS Number	2416-65-1[1]	P&S Chemicals
Molecular Formula	C ₁₀ H ₁₂ N ₂ S[1]	P&S Chemicals
Molecular Weight	192.28 g/mol [2]	Benchchem
Physical Form	Solid	Sigma-Aldrich
Melting Point	Data not available	
Boiling Point	Data not available[3]	BLDpharm
Solubility	Data not available	
Purity	Typically ≥95%[2]	Benchchem, Sigma-Aldrich

Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3-AA	2.1	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	1	PubChem
Topological Polar Surface Area	47.4 Å ²	PubChem
Exact Mass	192.07211956 Da	PubChem
Monoisotopic Mass	192.07211956 Da	PubChem

Spectroscopic Data (Predicted)

While experimental spectra for **1-Isopropyl-1H-benzoimidazole-2-thiol** are not readily available in the public domain, predicted data based on the analysis of related benzimidazole structures provide valuable insights into its spectral characteristics.

Table 3: Predicted ^1H and ^{13}C NMR Spectral Data[2]

^1H NMR (Predicted)		^{13}C NMR (Predicted)	
Chemical Shift (δ , ppm)	Assignment	Chemical Shift (δ , ppm)	Assignment
~12.5 (br s, 1H)	N-H (thione)	~169.0	C=S
~7.2-7.8 (m, 4H)	Aromatic C-H	~142.0, ~135.0	Aromatic C (Quaternary)
~4.7 (sept, 1H)	Isopropyl C-H	~122.0, ~112.0	Aromatic C-H
~1.6 (d, 6H)	Isopropyl C-H ₃	~48.0	Isopropyl C-H
~22.0	Isopropyl C-H ₃		

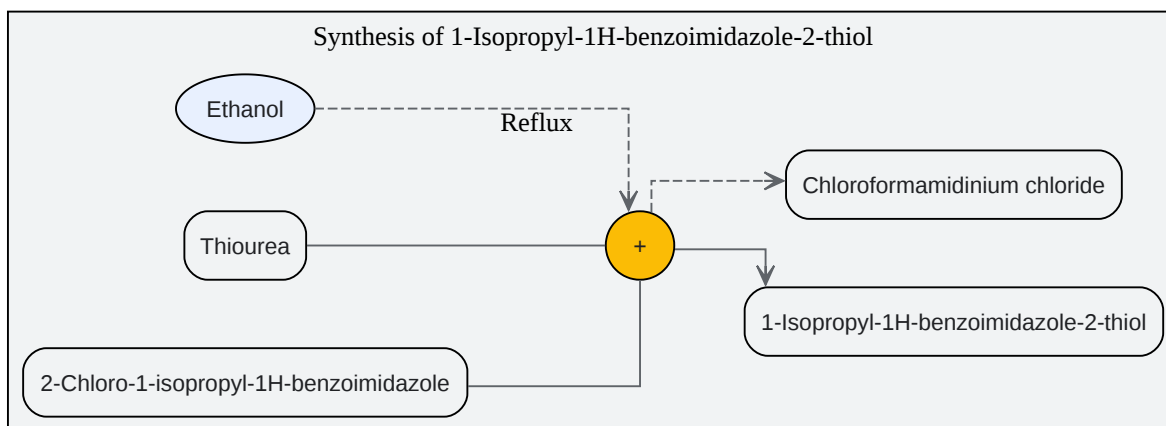
Note: Predicted data should be confirmed with experimental analysis.

Experimental Protocols

Synthesis of 1-Isopropyl-1H-benzoimidazole-2-thiol

A plausible synthetic route for **1-Isopropyl-1H-benzoimidazole-2-thiol** involves the reaction of 2-chloro-1-isopropyl-1H-benzoimidazole with thiourea. While a specific patent detailing this process has been referenced, the full experimental protocol is not publicly available. The following is a general procedure based on similar reactions for the synthesis of benzimidazole-2-thiols.

Reaction Scheme:



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Caption: Proposed synthesis of **1-Isopropyl-1H-benzoimidazole-2-thiol**.

Materials and Reagents:

- 2-Chloro-1-isopropyl-1H-benzoimidazole
- Thiourea
- Ethanol
- Sodium hydroxide (for work-up)
- Hydrochloric acid (for work-up)
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate (for drying)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-1-isopropyl-1H-benzoimidazole (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

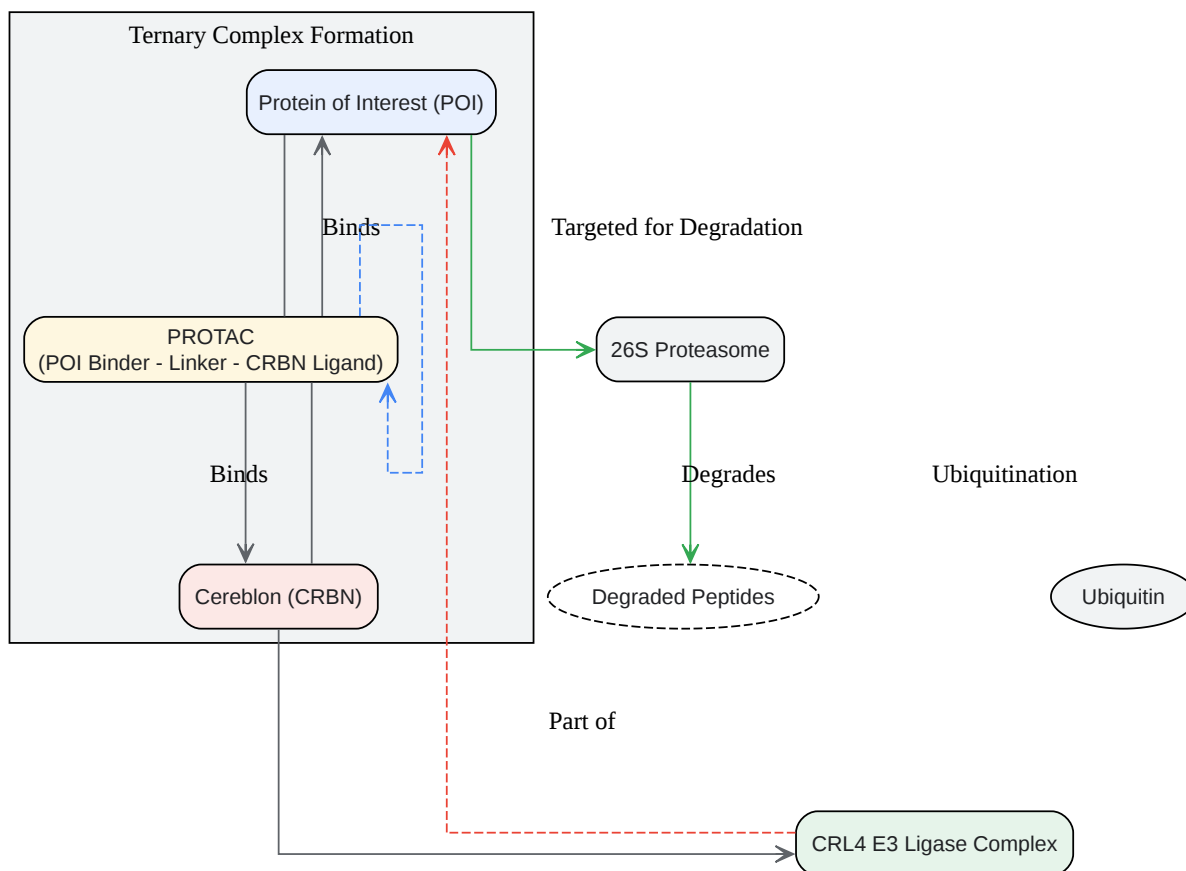
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Dissolve the residue in water and adjust the pH to basic (pH > 10) with a sodium hydroxide solution to deprotonate the thiol.
- Wash the aqueous solution with ethyl acetate to remove any unreacted starting material and non-polar impurities.
- Acidify the aqueous layer with hydrochloric acid to precipitate the product.
- Filter the precipitate, wash with cold water, and dry under vacuum to yield **1-Isopropyl-1H-benzoimidazole-2-thiol**.
- The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Biological Activity and Signaling Pathways

1-Isopropyl-1H-benzoimidazole-2-thiol has been identified as a potential ligand for Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This suggests a role for the compound in the field of targeted protein degradation, likely as a component of a Proteolysis-Targeting Chimera (PROTAC).

PROTAC Mechanism Involving Cereblon (CRBN)

PROTACs are heterobifunctional molecules that bring a target protein (Protein of Interest, POI) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.^{[4][5][6]} When a PROTAC utilizes a ligand for CRBN, it hijacks the CRL4-CRBN complex to achieve this targeted degradation.



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Caption: General mechanism of PROTAC-mediated protein degradation via Cereblon.

Experimental Assays for CRBN Ligand Activity

The interaction of **1-Isopropyl-1H-benzoimidazole-2-thiol** with CRBN can be characterized using various biochemical and cellular assays.

Table 4: Key Experimental Assays for CRBN Ligand Characterization

Assay Type	Principle	Information Gained
Fluorescence Polarization (FP) Competition Assay	A fluorescently labeled CRBN ligand (probe) is displaced by the test compound, leading to a decrease in fluorescence polarization.	Binding affinity (IC_{50} , K_i) of the test compound to CRBN.
Isothermal Titration Calorimetry (ITC)	Measures the heat change upon binding of the test compound to the CRBN protein, providing a direct measurement of the binding thermodynamics.	Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Cellular Thermal Shift Assay (CETSA)	Measures the change in the thermal stability of CRBN in cells upon ligand binding.	Target engagement of the compound with CRBN in a cellular context.
PROTAC-mediated Degradation Assay (Western Blot or In-Cell ELISA)	Cells are treated with a PROTAC incorporating the CRBN ligand, and the levels of the target protein are measured.	Efficacy of the compound as a CRBN-recruiting ligand in a functional degradation assay (DC_{50} , D_{max}).

Safety Information

Based on available safety data, **1-Isopropyl-1H-benzoimidazole-2-thiol** is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[7]

Hazard Statements: H302, H315, H319, H335[7]

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501

Users should consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment.

Conclusion

1-Isopropyl-1H-benzoimidazole-2-thiol is a benzimidazole derivative with potential applications in targeted protein degradation as a Cereblon ligand. While comprehensive experimental data on its physical properties are currently limited, this guide provides a summary of its known chemical identity, predicted spectroscopic characteristics, a plausible synthetic route, and its likely biological mechanism of action. Further experimental investigation is necessary to fully elucidate the properties and therapeutic potential of this compound.

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